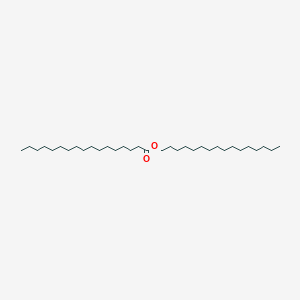
Hexadecyl heptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Hexadecyl heptadecanoate is a wax ester resulting from the formal condensation of the carboxy group of heptadecanoic acid with the hydroxy group of palmityl alcohol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecyl heptadecanoate is synthesized through the esterification reaction between heptadecanoic acid and palmityl alcohol . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of palmityl heptadecanoate involves large-scale esterification processes. The reactants, heptadecanoic acid and palmityl alcohol, are mixed in a reactor with an acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation setup. The product is then purified through distillation or recrystallization to obtain high-purity palmityl heptadecanoate.
化学反応の分析
Types of Reactions
Hexadecyl heptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, palmityl heptadecanoate can be hydrolyzed to produce heptadecanoic acid and palmityl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis involves using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Heptadecanoic acid and palmityl alcohol.
Reduction: Palmityl alcohol and heptadecanol.
Hydrolysis: Heptadecanoic acid and palmityl alcohol.
科学的研究の応用
Hexadecyl heptadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its hydrophobic properties and stability.
作用機序
Hexadecyl heptadecanoate exerts its effects primarily through its interactions with lipid bilayers and proteins. The ester can integrate into lipid membranes, affecting their fluidity and stability. Additionally, it can undergo enzymatic hydrolysis to release heptadecanoic acid and palmityl alcohol, which can participate in various metabolic pathways .
類似化合物との比較
Hexadecyl heptadecanoate can be compared with other wax esters, such as:
Palmityl oleate: Similar in structure but contains an unsaturated fatty acid, oleic acid.
Palmityl palmitate: Contains palmitic acid instead of heptadecanoic acid.
Palmityl stearate: Contains stearic acid, a longer-chain fatty acid.
Uniqueness
This compound is unique due to its specific combination of heptadecanoic acid and palmityl alcohol, which imparts distinct physical and chemical properties. Its stability and hydrophobic nature make it suitable for various industrial applications, while its biocompatibility allows for potential use in medical and biological research .
特性
CAS番号 |
36617-49-9 |
|---|---|
分子式 |
C33H66O2 |
分子量 |
494.9 g/mol |
IUPAC名 |
hexadecyl heptadecanoate |
InChI |
InChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChIキー |
VFUQUVNXRJJNEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1258154.png)
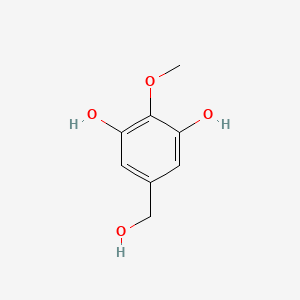
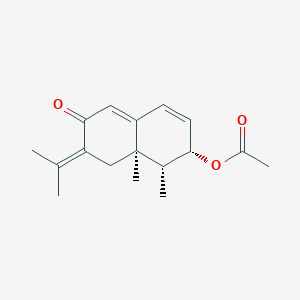
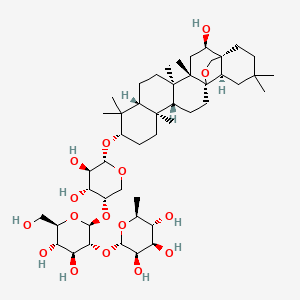


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-sulfooxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1258162.png)
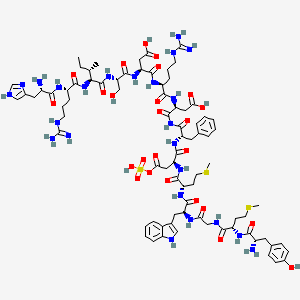
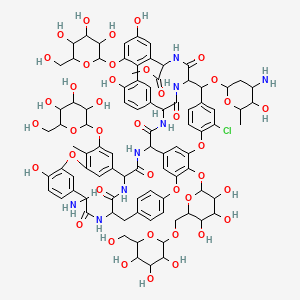
![[1-[1-[[5-(2-methylpropyl)-1H-pyrazol-3-yl]-oxomethyl]-4-piperidinyl]-4-piperidinyl]-(4-morpholinyl)methanone](/img/structure/B1258165.png)
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylate](/img/structure/B1258168.png)
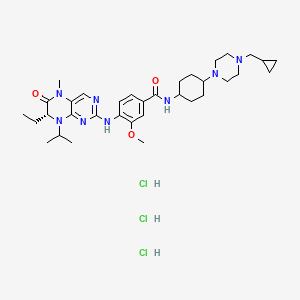

![N'-[(2-methoxyphenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1258174.png)
